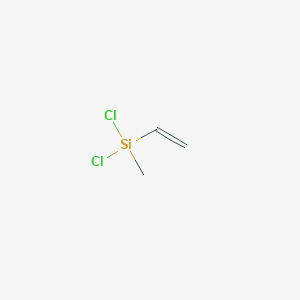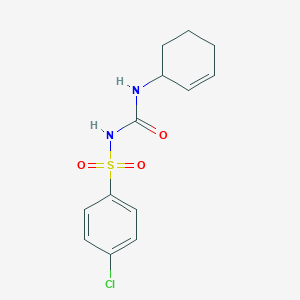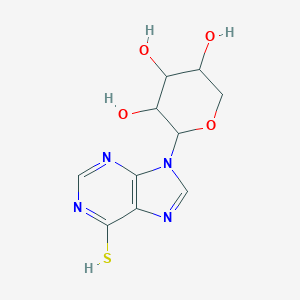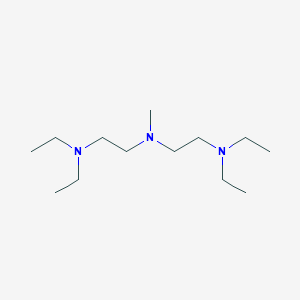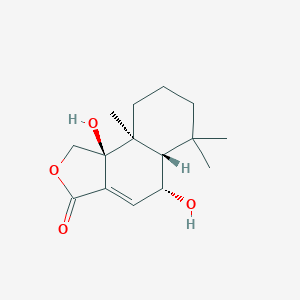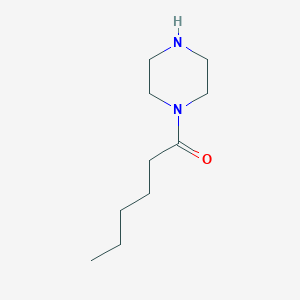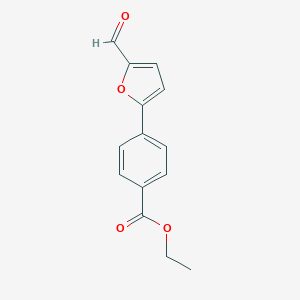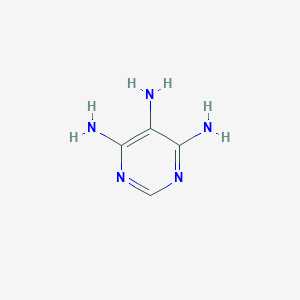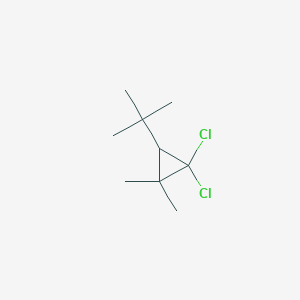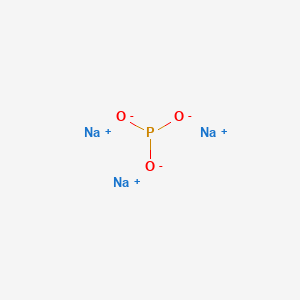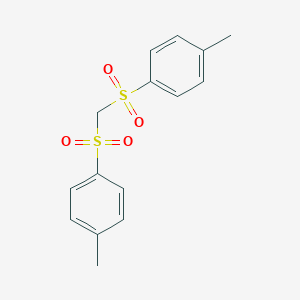![molecular formula C12H12B2O5 B090971 [4-(4-boronophenoxy)phenyl]boronic Acid CAS No. 19014-29-0](/img/structure/B90971.png)
[4-(4-boronophenoxy)phenyl]boronic Acid
Overview
Description
“[4-(4-boronophenoxy)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic synthesis, in the construction of boronic acid-based sensors, and in materials science .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis
Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are known to participate in various chemical reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are typically white to yellow powders .Scientific Research Applications
Organic Optoelectronics and OLEDs
[4-(4-boronophenoxy)phenyl]boronic acid and related boron-based compounds have shown promising applications in organic optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of materials based on boron-dipyrromethene (BODIPY) have led to significant advancements in OLED technology. These materials are considered for application in OLED devices due to their potential as 'metal-free' infrared emitters, offering a promising alternative to conventional optoelectronic materials with enhanced performance and environmental benefits (Squeo & Pasini, 2020).
Drug Discovery and Development
Boron-containing compounds, including this compound derivatives, have been increasingly incorporated into medicinal chemistry. Their unique properties, such as the ability to enhance drug potency or improve pharmacokinetic profiles, have led to the approval of several boronic acid drugs by regulatory agencies. The versatility and desirable characteristics of boronic acids have encouraged their exploration in drug discovery, highlighting their potential in developing novel therapeutic agents (Plescia & Moitessier, 2020).
Environmental Applications: Boron Removal in Water
The application of boron-containing compounds extends to environmental protection, particularly in the removal of boron from seawater during desalination processes. Studies on reverse osmosis (RO) membranes have explored the effectiveness of boron removal, emphasizing the importance of understanding boron's behavior in water treatment systems. This research is crucial for improving the safety and quality of drinking water derived from seawater desalination (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Further, boronic acid derivatives have been utilized in constructing electrochemical biosensors. These biosensors exploit the selective binding properties of boronic acids to detect various biological substances, including sugars and glycated proteins. The development of biosensors based on this compound derivatives represents a significant advancement in non-enzymatic detection methods, offering potential applications in medical diagnostics and analytical chemistry (Wang, Takahashi, Du, & Anzai, 2014).
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .
Mechanism of Action
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily related to its use in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with diols, including those found in biological membranes .
Result of Action
The primary result of the action of (Oxybis(4,1-phenylene))diboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (Oxybis(4,1-phenylene))diboronic acid is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of base, the palladium catalyst used, and the reaction temperature . The compound should be stored at ambient temperature .
properties
IUPAC Name |
[4-(4-boronophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPCWEXYGPRULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385322 | |
| Record name | [Oxydi(4,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19014-29-0 | |
| Record name | [Oxydi(4,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Oxydibenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



